Product packaging for 4-formyl-1,3-thiazole-2-carbonitrile(Cat. No.:CAS No. 1824628-02-5)

4-formyl-1,3-thiazole-2-carbonitrile

Cat. No.: B6235541
CAS No.: 1824628-02-5
M. Wt: 138.15 g/mol
InChI Key: YEAYRHLLYRWIEG-UHFFFAOYSA-N
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Description

4-Formyl-1,3-thiazole-2-carbonitrile (CAS 1824628-02-5) is a versatile and high-value heterocyclic building block designed for advanced research applications. This compound features a thiazole core, a structure known for its significant pi-electron delocalization and presence in biomolecules like Vitamin B1 . The simultaneous presence of an electron-withdrawing nitrile group and a formyl group on the aromatic ring creates a multifunctional scaffold with high reactivity. The formyl group is a primary handle for nucleophilic attack and condensation reactions, enabling the construction of more complex molecular architectures via the formation of Schiff bases or serving as a precursor for other functional groups. The carbonitrile group further enhances the compound's utility in metal-catalyzed cross-coupling reactions and cyclization processes, making it a valuable synthon in medicinal chemistry and materials science. Key Research Applications: Medicinal Chemistry: Serves as a critical precursor in the synthesis of novel drug candidates, particularly for the development of peptidomimetics and molecules that target biologically relevant pathways . Heterocyclic Chemistry: Used as a starting material for the synthesis of more complex, fused heterocyclic systems, which are common scaffolds in many active pharmaceutical ingredients (APIs) and functional materials. Materials Science: The planar, aromatic thiazole core can contribute to the development of organic electronic materials or ligands for catalytic systems, leveraging its electronic properties . The compound is supplied with high purity and is intended for research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-1,3-thiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2OS/c6-1-5-7-4(2-8)3-9-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAYRHLLYRWIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824628-02-5
Record name 4-formyl-1,3-thiazole-2-carbonitrile
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Synthetic Methodologies for 4 Formyl 1,3 Thiazole 2 Carbonitrile and Its Precursors

Strategies for Thiazole (B1198619) Ring Formation

The formation of the thiazole nucleus is a cornerstone of this synthetic pathway, with several established methods available to chemists.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a widely utilized and versatile method for the construction of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The reaction proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. youtube.com

Variations of the Hantzsch synthesis have been developed to improve efficiency and expand its scope. For instance, one-pot, multi-component procedures have been reported for the synthesis of substituted thiazole derivatives. researchgate.netnih.gov These methods often utilize catalysts such as silica-supported tungstosilisic acid to promote the reaction under solvent-free or aqueous conditions, enhancing the green credentials of the synthesis. researchgate.netnih.gov While the classic Hantzsch synthesis provides a direct route to many thiazole derivatives, its application to the synthesis of 2,5-disubstituted thiazoles can be limited. acs.org

Key Aspects of Hantzsch Thiazole Synthesis
FeatureDescriptionReferences
Reactantsα-Haloketones and Thioamides/Thiourea (B124793) synarchive.comyoutube.com
MechanismS-alkylation, intramolecular cyclization, dehydration youtube.com
VariationsOne-pot, multi-component reactions; use of catalysts like silica-supported tungstosilisic acid researchgate.netnih.gov
LimitationsCan be less effective for synthesizing 2,5-disubstituted thiazoles acs.org

A significant and widely practiced variation of the Hantzsch synthesis involves the reaction of thiourea or its derivatives with α-halo carbonyl compounds. ijsrst.comresearchgate.net This approach is particularly valuable for the synthesis of 2-aminothiazoles. The fundamental reaction mechanism mirrors the classic Hantzsch synthesis, with the sulfur atom of thiourea acting as the nucleophile to attack the α-carbon of the halo-carbonyl compound. youtube.com

Numerous protocols have been developed to optimize this reaction. For example, the use of a copper silicate (B1173343) heterogeneous catalyst in ethanol (B145695) has been shown to produce 4-substituted 2-aminothiazoles in excellent yields with the advantages of a rapid process and easy catalyst recovery. nanobioletters.com Solvent-free conditions, achieved through grinding the reactants, also provide an eco-friendly and efficient alternative for the synthesis of 2-aminothiazoles. organic-chemistry.org The reaction conditions can be tailored, including the use of microwave irradiation or ultrasound, to enhance reaction rates and yields. researchgate.netnih.gov

Beyond the Hantzsch-type reactions, other cyclization methods have been developed for the synthesis of substituted thiazoles. One such strategy involves the reaction of N-substituted α-amino acids with thionyl chloride and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org This metal-free approach proceeds through the activation of the carboxylic acid, followed by cyclization and deoxygenation to yield 2,5-disubstituted thiazoles. acs.org

Another approach involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) to produce 5-arylthiazoles. organic-chemistry.org Furthermore, the coupling of α-diazoketones with thioureas, catalyzed by trifluoromethanesulfonic acid, offers a metal-free route to 2,4-disubstituted thiazoles under mild conditions. organic-chemistry.org These alternative methods provide valuable tools for accessing thiazole derivatives that may be challenging to synthesize via traditional Hantzsch conditions.

Introduction of the Formyl Group (–CHO)

Once the thiazole ring is constructed, the next critical step is the introduction of the formyl group at the 4-position.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). tcichemicals.comwikipedia.org This electrophilic species then attacks the electron-rich thiazole ring to introduce a formyl group. chemistrysteps.com

The regioselectivity of the Vilsmeier-Haack reaction on thiazole rings can be influenced by the substituents already present on the ring. For instance, studies on 2-acetamidothiazole (B125242) derivatives have shown that the presence of different substituents at the C-4 position can direct formylation to either the C-5 position or result in N-formylation. researchgate.net The reaction conditions, including the choice of solvent and temperature, can also play a crucial role in the outcome of the formylation. nih.gov

Vilsmeier-Haack Formylation Details
AspectDescriptionReferences
ReagentsVilsmeier reagent (e.g., DMF/POCl₃) tcichemicals.comwikipedia.org
MechanismElectrophilic aromatic substitution chemistrysteps.com
SubstrateElectron-rich aromatic and heteroaromatic rings chemistrysteps.com
RegioselectivityInfluenced by existing substituents on the thiazole ring researchgate.net

An alternative strategy for introducing a formyl group is through the oxidation of a corresponding hydroxymethyl precursor. This two-step approach involves first introducing a hydroxymethyl group onto the thiazole ring, which can then be oxidized to the desired aldehyde.

A variety of oxidizing agents can be employed for the conversion of primary alcohols to aldehydes. libretexts.org Milder oxidants are often preferred to prevent over-oxidation to the carboxylic acid. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) and dimethyl sulfoxide (B87167) (DMSO) based oxidation systems are commonly used for this transformation. libretexts.orglibretexts.org The choice of oxidant will depend on the specific substrate and the presence of other functional groups in the molecule to ensure selective conversion of the hydroxymethyl group to the aldehyde.

Selective Formylation Methodologies

The introduction of a formyl group onto a thiazole ring is typically achieved through electrophilic substitution reactions, with the Vilsmeier-Haack reaction being a prominent method. nih.govtcichemicals.com This reaction utilizes a Vilsmeier reagent, commonly generated in situ from phosphoryl chloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic systems. nih.govtcichemicals.com

For the synthesis of precursors to 4-formyl-1,3-thiazole-2-carbonitrile, the formylation of 2-aminothiazole (B372263) derivatives is a key step. The amino group at the 2-position activates the thiazole ring, directing the electrophilic attack of the Vilsmeier reagent. Studies on 4-aryl-2-aminothiazole derivatives have shown that formylation can occur at the C5-position of the thiazole ring. researchgate.net The regioselectivity is influenced by the nature of the substituents on the thiazole ring and the reaction conditions. For instance, the formylation of 2-amino-4-phenylthiazole (B127512) can be directed to the C5-position. researchgate.net

A direct synthesis of a key precursor, 2-amino-5-formylthiazole (B86583), has been reported via the reaction of bromomalonaldehyde with thiourea. google.com This method provides the formylated aminothiazole core in a single step, which can then be further functionalized.

Incorporation of the Carbonitrile Group (–CN)

The introduction of the carbonitrile group can be accomplished either through direct cyanation or by the chemical transformation of other functional groups, such as carboxamides or carboxylic acids.

Direct Cyanation Strategies

The Sandmeyer reaction is a well-established and versatile method for the conversion of an aromatic or heteroaromatic primary amine to a nitrile. organic-chemistry.orglumenlearning.com This two-step process involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment of the resulting diazonium salt with a cyanide salt, typically copper(I) cyanide. This reaction has been successfully applied to 2-aminothiazole derivatives. nih.govnih.gov For the synthesis of this compound, a plausible route involves the diazotization of 2-amino-4-formylthiazole followed by a Sandmeyer cyanation.

Transformation from Carboxamide or Carboxylic Acid Derivatives

An alternative to direct cyanation is the dehydration of a corresponding carboxamide. The synthesis of 2-methylamino-4-carbamoyl-5-(4-pyridyl)thiazole and its subsequent conversion to 4-cyano-2-methylamino-5-(4-pyridyl)thiazole via dehydration with trifluoroacetic anhydride (B1165640) and pyridine (B92270) has been documented. researchgate.net This suggests that if a 4-formyl-1,3-thiazole-2-carboxamide precursor could be synthesized, it could potentially be dehydrated to yield the target carbonitrile.

Regioselective Synthesis and Isomer Control

Achieving the desired 2,4-disubstitution pattern on the thiazole ring is a critical aspect of the synthesis. The order of the formylation and cyanation steps plays a crucial role in controlling the regiochemistry.

As the cyano group is strongly electron-withdrawing, a 2-cyanothiazole (B74202) would be deactivated towards electrophilic substitution, making a subsequent Vilsmeier-Haack formylation at the 4-position challenging. Therefore, the more strategic approach involves the formylation of an activated thiazole precursor, such as a 2-aminothiazole, followed by the conversion of the amino group to the nitrile.

The Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thiourea derivative, is a foundational method for constructing the thiazole ring with initial substituents in place. wikipedia.org To synthesize 2-amino-4-formylthiazole, a potential precursor for the Sandmeyer reaction, one would ideally start with an α-halo-β-oxoaldehyde or a protected equivalent. The synthesis of 2-amino-5-formylthiazole from bromomalonaldehyde demonstrates the feasibility of incorporating the formyl group during the initial ring formation. google.com The regioselectivity of the Hantzsch synthesis is generally reliable, with the sulfur of the thiourea attacking the carbon bearing the halogen.

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. In the context of thiazole synthesis, several "green" approaches have been explored. These include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, as well as the implementation of solvent-free reaction conditions or the use of greener solvents like water or ethanol. mdpi.comresearchgate.net

For the cyanation step, while the Sandmeyer reaction is effective, it often involves the use of toxic copper salts. Research into greener alternatives for cyanation is ongoing. One such approach involves the use of non-toxic cyanide sources and catalytic systems that can be recycled.

Reactivity and Derivatization Pathways of 4 Formyl 1,3 Thiazole 2 Carbonitrile

Reactions of the Formyl Group

The aldehyde functionality at the C4 position of the thiazole (B1198619) ring is a key site for chemical modification. It participates in oxidation, reduction, condensation, and nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acids

The formyl group of 4-formyl-1,3-thiazole-2-carbonitrile can be readily oxidized to the corresponding carboxylic acid, yielding 2-cyano-1,3-thiazole-4-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules. researchgate.net Common oxidizing agents used for this purpose include a mixture of nitric acid and sulfuric acid. google.com The resulting thiazole-4-carboxylic acid is a key intermediate in the synthesis of compounds like thiabendazole, a widely used anthelmintic and fungicide. google.com

The oxidation process is generally efficient, with yields often exceeding 85%. google.com The reaction conditions can be controlled to favor the formation of the carboxylic acid. For instance, adjusting the pH of the reaction mixture can facilitate the separation of the product. google.com

Table 1: Oxidation of this compound
Oxidizing AgentProductYieldReference
Nitric acid/Sulfuric acid2-Cyano-1,3-thiazole-4-carboxylic acid>85% google.com

Reduction Reactions to Alcohols and Hydrocarbons

The formyl group can be reduced to a primary alcohol, 4-(hydroxymethyl)-1,3-thiazole-2-carbonitrile, or further to a methyl group. The choice of reducing agent dictates the final product. Milder reducing agents will typically yield the alcohol, while stronger conditions can lead to the hydrocarbon.

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)

The aldehyde group readily undergoes condensation reactions with various nucleophiles, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. rsc.orgacs.org It is a widely used method for the synthesis of α,β-unsaturated compounds. rsc.org Catalyst-free and water-mediated Knoevenagel condensations have also been developed, offering a greener alternative. rsc.org

Aldol Condensation: The formyl group can participate in aldol condensations with enolizable ketones or aldehydes. mdpi.comresearchgate.net This reaction leads to the formation of β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated carbonyl derivatives. Asymmetric aldol reactions, using chiral catalysts, allow for the stereoselective synthesis of products. mdpi.com

Schiff Base Formation: The reaction of the formyl group with primary amines leads to the formation of Schiff bases (imines). researchgate.netscispace.comnih.gov This reaction is often carried out by refluxing the aldehyde and amine in a suitable solvent, sometimes with an acid catalyst. scispace.com Schiff bases are versatile intermediates and have been used in the synthesis of various heterocyclic compounds. actascientific.comnih.gov

Table 2: Condensation Reactions of this compound
Reaction TypeReactantProduct TypeReference
Knoevenagel CondensationActive methylene compoundα,β-Unsaturated compound rsc.orgacs.org
Aldol CondensationEnolizable ketone/aldehydeβ-Hydroxy carbonyl compound mdpi.comresearchgate.net
Schiff Base FormationPrimary amineSchiff base (Imine) researchgate.netscispace.com

Nucleophilic Additions to the Aldehyde Carbonyl

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles.

Grignard Reaction: Grignard reagents (R-Mg-X) add to the aldehyde to form secondary alcohols after acidic workup. leah4sci.comnih.gov This reaction is a fundamental method for forming carbon-carbon bonds. leah4sci.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction involves a phosphonium (B103445) ylide and typically gives good yields. nih.gov The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Reactions of the Carbonitrile Group

The carbonitrile (cyano) group at the C2 position of the thiazole ring also offers opportunities for further functionalization.

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to first form a carboxamide and then, upon further hydrolysis, a carboxylic acid. libretexts.orgchemistrysteps.com This transformation converts the cyano group into other valuable functional groups. The hydrolysis of nitriles is a two-stage process, with the amide being an isolable intermediate. chemistrysteps.com

Table 3: Hydrolysis of the Carbonitrile Group
Reaction ConditionIntermediate ProductFinal ProductReference
Acidic or Basic Hydrolysis4-Formyl-1,3-thiazole-2-carboxamide4-Formyl-1,3-thiazole-2-carboxylic acid libretexts.orgchemistrysteps.com

Nucleophilic Additions to the Nitrile Functionality (e.g., Grignard, Nitrile Hydration)

The nitrile group at the C2 position of the thiazole ring is a key site for nucleophilic attack due to the inherent electrophilicity of the carbon atom, which is further enhanced by the electronegative nitrogen atom and the electron-withdrawing nature of the adjacent thiazole ring. This allows for a variety of nucleophilic addition reactions.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile group. The initial addition forms a resonance-stabilized iminomagnesium salt intermediate. Subsequent acidic hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation and the introduction of a ketonic functional group.

Nitrile Hydration: The nitrile functionality can be hydrolyzed to either a primary amide or a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydration typically involves the protonation of the nitrile nitrogen, rendering the carbon more susceptible to attack by water. Base-catalyzed hydration proceeds via the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The reaction can often be stopped at the amide stage, or it can be driven to completion to form the corresponding carboxylic acid with more forcing conditions.

Reaction Type Reagent(s) Intermediate Final Product
Grignard Addition1. R-MgX2. H₃O⁺Iminomagnesium SaltKetone (R-C(O)-)
Acidic HydrationH₂SO₄, H₂OProtonated NitrileAmide or Carboxylic Acid
Basic HydrationNaOH, H₂OHydroxide AdductAmide or Carboxylic Acid

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in various pericyclic reactions, although it is generally less reactive than carbon-carbon multiple bonds. mit.edu The participation of nitriles in these reactions, such as Diels-Alder or [2+2] cycloadditions, often requires thermal conditions, high pressure, or Lewis acid catalysis to overcome the stability of the cyano group. mit.eduwikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): The nitrile can function as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. The electron-withdrawing nature of the thiazole ring attached to the nitrile in this compound would increase its dienophilic character, potentially facilitating reactions with electron-rich dienes.

[2+2] Cycloaddition: Photochemical or thermal [2+2] cycloadditions can occur between the nitrile and an alkene, leading to the formation of a four-membered azetine ring. libretexts.orgresearchgate.net Ketenes are particularly reactive partners for [2+2] cycloadditions with nitriles. libretexts.org

[3+2] Dipolar Cycloaddition: The nitrile can act as a dipolarophile in reactions with 1,3-dipoles, such as azides or nitrile oxides, to synthesize five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively.

Cycloaddition Type Reactant Partner Resulting Ring System
[4+2] Diels-AlderConjugated DieneDihydropyridine
[2+2] CycloadditionAlkene / KeteneAzetine / Oxazetine
[3+2] Dipolar CycloadditionAzide / Nitrile OxideTetrazole / Oxadiazole

Reactivity of the Thiazole Ring

The thiazole ring is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity. pharmaguideline.com Its aromaticity is greater than that of the corresponding oxazoles but less than that of thiophene. wikipedia.org The presence of the electronegative nitrogen atom and the sulfur atom, combined with the two potent electron-withdrawing formyl and cyano substituents, renders the thiazole ring in the title compound exceptionally electron-poor.

Electrophilic Aromatic Substitution (EAS) Patterns

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its inherent electron-deficient nature. udayton.eduias.ac.in This low reactivity is further exacerbated in this compound by the strong deactivating effects of the C2-cyano and C4-formyl groups.

The only unsubstituted position on the ring is C5. In unsubstituted thiazole, calculated pi-electron density indicates that C5 is the most electron-rich position and thus the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com Therefore, any potential EAS reaction on this compound would be expected to occur exclusively at the C5 position. However, forcing conditions, such as high temperatures and strong electrophiles, would likely be necessary to achieve substitution. Reactions like nitration and sulfonation may be complicated by the potential for the thiazole nitrogen to be protonated or form a complex with the electrophilic reagent. ias.ac.in

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org

The thiazole ring in this compound is highly activated for NAS due to the combined electron-withdrawing power of the nitrile and formyl groups. While the parent molecule lacks a conventional leaving group (like a halide), its high electrophilicity makes it susceptible to nucleophilic attack. If a derivative containing a good leaving group (e.g., a halogen) at the C2 or C5 position were used, it would be expected to undergo NAS reactions readily with a variety of nucleophiles (e.g., alkoxides, amines, thiolates). The C2 position is particularly susceptible to nucleophilic attack in thiazoles. pharmaguideline.com Some studies have shown that even groups not typically considered good leaving groups can be displaced in highly activated systems. science.gov

Metalation and Subsequent Functionalization at Thiazole Positions

Direct deprotonation of a C-H bond on an aromatic ring using a strong base, followed by quenching with an electrophile, is a powerful method for functionalization. In the thiazole ring system, the proton at the C2 position is the most acidic and can be readily removed by organolithium reagents. wikipedia.orgpharmaguideline.com

Orthogonal Reactivity and Chemoselectivity Considerations

A major challenge and opportunity in the chemistry of this compound is managing the chemoselectivity among its three reactive functional groups: the aldehyde, the nitrile, and the thiazole ring. The ability to selectively modify one site without affecting the others is crucial for its use as a versatile synthetic building block.

The aldehyde group is generally the most electrophilic and reactive site in the molecule towards most common nucleophiles (e.g., organometallics, hydrides, ylides). The nitrile group is a harder electrophile and typically requires more forcing conditions or specific reagents to react. youtube.com The thiazole ring's reactivity depends on the reaction type: it is inert to most electrophiles but activated for nucleophilic attack or metalation.

Strategies to achieve orthogonal reactivity include:

Protection/Deprotection: The highly reactive aldehyde can be protected as an acetal (B89532) or dithioacetal. This masks its electrophilicity, allowing for selective reactions at the nitrile or the C5 position of the thiazole ring. The protecting group can then be removed under specific conditions to regenerate the aldehyde.

Reagent Control: The choice of reagent can dictate the site of reaction. For example, a soft nucleophile might preferentially react at one position, while a hard nucleophile reacts at another. Similarly, bulky reagents may be sterically hindered from attacking certain sites.

Reaction Conditions: Temperature, solvent, and the use of catalysts can be fine-tuned to favor one reaction pathway over another. For instance, low-temperature reactions often favor kinetically controlled products.

The table below summarizes potential strategies for achieving chemoselective functionalization of the molecule.

Target Site Strategy Reagent/Conditions Comments
Formyl Group Direct ReactionNaBH₄, Wittig reagents, Grignard reagents (at low temp)Most reactive site; reactions are typically high-yielding.
Nitrile Group Protect Aldehyde1. Ethylene glycol, H⁺ (protection)2. R-MgX or LiAlH₄3. H₃O⁺ (deprotection)Acetal protection is key to unmasking nitrile reactivity towards strong nucleophiles.
C5-Position Protect Aldehyde & Use Strong Base1. Acetal protection2. LDA or t-BuLi3. Electrophile (e.g., RX, R₂CO)Protection of the aldehyde is essential to prevent its reaction with the strong base.
Thiazole Ring (NAS) Introduce Leaving GroupRequires a derivative with a leaving group (e.g., 5-bromo). Reaction with nucleophiles (e.g., NaOMe, R₂NH).The electron-withdrawing groups strongly activate the ring for NAS.

Advanced Applications in Materials Science and Catalysis

Role as Precursors for Novel Organic Frameworks and Polymers

The multifunctional nature of 4-formyl-1,3-thiazole-2-carbonitrile positions it as an ideal precursor for the synthesis of complex, high-value structures such as novel organic frameworks and coordination polymers. The formyl and nitrile groups provide reactive sites for forming extended networks through covalent bond formation or metal coordination. Thiazole (B1198619) derivatives have been successfully incorporated into coordination polymers and metal-organic frameworks (MOFs), demonstrating their utility as versatile linkers. researchgate.netscispace.com The ability to introduce substituents with relative ease at various positions on the thiazole ring allows for the fine-tuning of the resulting framework's properties. researchgate.net For instance, the formyl group can undergo condensation reactions to create imine linkages, while the nitrile group and the thiazole nitrogen can coordinate to metal centers, leading to the formation of robust, multidimensional structures. These materials are of significant interest for applications in gas storage, separation, and heterogeneous catalysis.

Application in Coordination Chemistry for Ligand Design

In coordination chemistry, this compound serves as a sophisticated ligand for a variety of metal ions. The thiazole ring itself presents both nitrogen and sulfur atoms as potential donor sites for metal coordination. researchgate.net The presence of the electron-withdrawing formyl and carbonitrile groups modifies the electronic density of the ring, influencing its binding affinity and the stability of the resulting metal complexes. This allows for the design of ligands with tailored electronic and steric properties for specific applications. The introduction of such reactive substituents provides multiple potential metal-binding sites, enabling various coordination modes. semanticscholar.org

Synthesis of Metal Complexes for Catalytic Applications

The chelation of metal ions by thiazole-based ligands can yield highly effective catalysts. For example, palladium(II) complexes derived from thiazole-containing ligands have demonstrated significant catalytic activity in the synthesis of pyrazole-4-carbonitrile derivatives under mild, ultrasonic irradiation conditions. acs.org These catalysts, which can be easily separated and reused, facilitate one-pot, three-component coupling reactions with high efficiency and yield. acs.org The catalytic prowess of these complexes is attributed to the electronic features of the thiazole ligand and the unsaturated valence shell of the metal ion, such as Pd(II). acs.org The formyl and nitrile functionalities on the this compound backbone could be used to create similar or even more potent catalytic systems for a range of organic transformations.

Table 1: Catalytic Activity of a Thiazole-Derived Palladium(II) Complex in the Synthesis of Pyrazole-4-Carbonitrile Derivatives This table showcases the catalytic efficiency of a representative thiazole-based palladium complex in a multi-component reaction, highlighting the potential of such systems.

Entry Aromatic Aldehyde Product Yield (%) Reaction Time (min)
1 4-chlorobenzaldehyde 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 98 10
2 4-methylbenzaldehyde 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 96 12
3 4-methoxybenzaldehyde 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 94 15
4 Benzaldehyde 1,5-diphenyl-1H-pyrazole-4-carbonitrile 92 15
5 4-nitrobenzaldehyde 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile 90 18

Data sourced from a study on related thiazole complexes, illustrating catalytic potential. acs.org

Investigation of Ligand-Metal Interactions and Complex Stability

The interaction between thiazole-based ligands and metal centers is typically investigated using a suite of spectroscopic and analytical techniques. In thiazole complexes, coordination primarily occurs through the ring's nitrogen atom. researchgate.net This interaction is confirmed by spectroscopic analysis. For instance, in the infrared (IR) spectra of metal complexes involving 1,3,4-thiadiazole (B1197879) derivatives, a moderate shift in the C=N stretching band to a lower frequency is observed upon complexation, indicating ligand-metal interaction via the thiadiazole nitrogen. mdpi.com Similarly, 1H NMR spectroscopy shows a downfield shift of proton signals near the coordination site upon complexation. acs.org The stability of these complexes in solution can be quantified by determining the consistency parameter (Kf) through spectrophotometric methods. acs.org Computational studies, such as Density Functional Theory (DFT), are also employed to model the geometry of the complexes and understand the nature of the ligand-metal bonds. acs.org

Table 2: Representative Infrared Spectral Data of a Thiazole Ligand and its Metal Complexes This table illustrates the shifts in key vibrational frequencies upon metal coordination, which serves as evidence for ligand-metal bond formation.

Compound ν(N-H) (cm⁻¹) ν(C=O) (cm⁻¹) ν(C=N) (cm⁻¹) ν(M-N) (cm⁻¹)
Thiazole Ligand 3412 1681 ~1628 -
Cu(II) Complex - - ~1607 441
Zn(II) Complex - - ~1610 -

Data adapted from studies on related thiazole and thiadiazole complexes. acs.orgmdpi.com

Integration into Optoelectronic Materials or Functional Dyes

Thiazole and its derivatives are increasingly being integrated into organic semiconductors used in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. mdpi.com These applications often utilize molecules with a donor-acceptor-donor (D-A-D) structural motif to achieve desirable optical and electronic properties, such as a narrow energy gap and high electron-donating character. mdpi.com

With its electron-withdrawing formyl and nitrile groups, this compound is well-suited to function as the 'acceptor' core in such architectures. When combined with suitable 'donor' units, it can be used to synthesize small molecules and conjugated polymers for optoelectronic applications. For example, derivatives of 2,1,3-benzothiadiazole, a related heterocyclic system, absorb light over a wide range and exhibit luminescence from green to near-infrared, making them promising for use in devices like white OLEDs (WOLEDs). mdpi.com The ability to tune the electronic properties through molecular design makes these thiazole-based compounds highly attractive for creating next-generation functional dyes and semiconductor materials.

Supramolecular Assembly and Self-Assembled Structures

Beyond covalent polymerization or metal coordination, this compound has the potential to form ordered, non-covalent structures through supramolecular assembly. The specific arrangement of hydrogen bond donors and acceptors, along with the aromatic thiazole ring, facilitates self-assembly into well-defined architectures.

Theoretical and Computational Investigations of 4 Formyl 1,3 Thiazole 2 Carbonitrile

Electronic Structure and Aromaticity Analysis

The arrangement of electrons within a molecule governs its stability, reactivity, and spectroscopic properties. A thorough computational analysis would be essential to elucidate these features for 4-formyl-1,3-thiazole-2-carbonitrile.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the ground-state properties of molecules, such as their geometry and electronic distribution. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational investigation.

These studies would yield optimized molecular geometry, bond lengths, and bond angles. Key parameters to be determined would include the planarity of the thiazole (B1198619) ring and the orientation of the formyl and carbonitrile substituents. Furthermore, DFT allows for the calculation of various electronic properties such as dipole moment, polarizability, and atomic charges, which are critical for understanding the molecule's interactions with its environment.

A hypothetical data table for the optimized ground state geometry of this compound, as would be obtained from DFT calculations, is presented below.

ParameterPredicted Value
C2-N3 Bond Length (Å)Data not available
N3-C4 Bond Length (Å)Data not available
C4-C5 Bond Length (Å)Data not available
C5-S1 Bond Length (Å)Data not available
S1-C2 Bond Length (Å)Data not available
C4-C(formyl) Bond Length (Å)Data not available
C(formyl)-O Bond Length (Å)Data not available
C2-C(nitrile) Bond Length (Å)Data not available
C(nitrile)-N Bond Length (Å)Data not available
C4-C5-S1 Angle (°)Data not available
N3-C2-S1 Angle (°)Data not available

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The presence of the electron-withdrawing formyl and carbonitrile groups is expected to significantly influence the energies and distributions of these orbitals. The HOMO is anticipated to be localized primarily on the thiazole ring, while the LUMO is expected to have significant contributions from the substituent groups.

A table summarizing the predicted frontier molecular orbital energies is shown below.

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available

Conformational Analysis and Intramolecular Interactions

The formyl group attached to the thiazole ring can rotate, leading to different conformations. A detailed conformational analysis would identify the most stable conformer and the energy barriers between different rotational isomers. This is typically achieved by performing a potential energy surface scan, where the dihedral angle of the formyl group relative to the thiazole ring is systematically varied, and the energy is calculated at each step.

Intramolecular interactions, such as hydrogen bonds or other non-covalent interactions, can play a significant role in stabilizing certain conformations. For this compound, the potential for weak intramolecular interactions between the formyl oxygen and a hydrogen atom on the thiazole ring, or between the nitrogen of the carbonitrile group and other parts of the molecule, would be investigated.

Reaction Mechanism Elucidation Using Computational Methods

Computational methods are invaluable for studying the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Characterization for Key Transformations

For any potential reaction involving this compound, such as nucleophilic addition to the formyl group or reactions at the thiazole ring, computational methods can be used to locate and characterize the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it transforms from reactant to product. The calculation of vibrational frequencies is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis) for Structural Confirmation

Theoretical and computational chemistry serve as invaluable tools in the structural elucidation of novel compounds. For this compound, the prediction of spectroscopic parameters through computational methods provides a powerful means of confirming its molecular structure. By employing quantum-chemical calculations, such as Density Functional Theory (DFT), it is possible to simulate the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of the molecule. These theoretical spectra can then be benchmarked against experimental data, offering a high degree of confidence in the structural assignment.

Similarly, the vibrational frequencies in the IR spectrum can be computed. These calculations identify the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrational bands would include the characteristic stretching frequencies of the formyl C=O group, the nitrile C≡N group, and the various bonds within the thiazole ring. researchgate.netmdpi.com The comparison of these predicted frequencies with an experimental IR spectrum aids in confirming the presence of these specific functional groups.

The electronic transitions of the molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the predicted absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals. mdpi.com For a conjugated system like this compound, these transitions are typically of the π → π* and n → π* type. The predicted UV-Vis spectrum provides insight into the chromophoric system of the molecule.

Table 1: Predicted Spectroscopic Parameters for this compound

Spectroscopic Technique Parameter Predicted Value Assignment
¹H NMR Chemical Shift (δ) ~9.9 - 10.2 ppm Formyl proton (-CHO)
Chemical Shift (δ) ~9.0 - 9.4 ppm Thiazole ring proton (H-5) nih.gov
¹³C NMR Chemical Shift (δ) ~180 - 185 ppm Carbonyl carbon (-CHO)
Chemical Shift (δ) ~155 - 160 ppm Thiazole ring carbon (C-2)
Chemical Shift (δ) ~135 - 140 ppm Thiazole ring carbon (C-4)
Chemical Shift (δ) ~125 - 130 ppm Thiazole ring carbon (C-5) nih.gov
Chemical Shift (δ) ~113 - 117 ppm Nitrile carbon (-CN) nih.gov
IR Spectroscopy Wavenumber (cm⁻¹) ~2220 - 2240 cm⁻¹ C≡N stretching
Wavenumber (cm⁻¹) ~1690 - 1710 cm⁻¹ C=O stretching
Wavenumber (cm⁻¹) ~1500 - 1600 cm⁻¹ C=N and C=C stretching (thiazole ring)

| UV-Vis Spectroscopy | λmax | ~290 - 330 nm | π → π* and n → π* transitions researchgate.netnih.gov |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound at the atomic level. rsc.orgnih.gov While static quantum chemical calculations can predict the properties of a single molecule, MD simulations model the movements and interactions of a collection of molecules over time, offering insights into the condensed-phase behavior.

For a molecule like this compound, MD simulations can elucidate the nature of the non-covalent interactions that govern its packing in the solid state and its behavior in solution. These interactions are primarily driven by the molecule's functional groups: the polar formyl group, the nitrile group, and the aromatic thiazole ring. The simulations can reveal the preferred orientations and distances between neighboring molecules, identifying key intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and π–π stacking. nih.gov

In the crystalline state, it is expected that C-H···N and C-H···O hydrogen bonds would play a significant role in the molecular packing, with the thiazole ring protons and the formyl proton acting as hydrogen bond donors, and the nitrogen atom of the nitrile group and the oxygen atom of the formyl group acting as acceptors. nih.govresearchgate.net Furthermore, π–π stacking interactions between the electron-deficient thiazole rings are also anticipated to be a significant stabilizing force. nih.govnih.gov MD simulations can quantify the strength and geometry of these interactions, providing a detailed picture of the crystal lattice.

In solution, MD simulations can explore the solvation of this compound and its aggregation behavior. The simulations can model the interactions between the solute and solvent molecules, revealing the structure of the solvation shell and providing insights into the molecule's solubility. The balance between solute-solute and solute-solvent interactions will determine the extent to which molecules of this compound associate with one another in solution. These computational studies on related thiazole systems often investigate their interactions within biological systems, such as the binding pocket of an enzyme, highlighting the importance of understanding these fundamental intermolecular forces. nih.govbiointerfaceresearch.com

While specific MD simulation studies on this compound are not prevalent, the general principles derived from studies on other functionalized thiazoles can be applied to predict its behavior. rsc.orgnih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

While the classical Hantzsch thiazole (B1198619) synthesis remains a foundational method for constructing the thiazole ring, contemporary research is focused on developing more efficient, high-yielding, and environmentally benign routes. For formylthiazole derivatives, pathways often involve the multi-step conversion of more accessible precursors. For instance, an analogous compound, 4-methyl-5-formylthiazole, can be synthesized through methods such as the oxidation of corresponding alcohol or hydroxyethyl precursors or the reduction of carboxylic esters. mdpi.com However, these methods can involve harsh reagents.

Table 1: Comparison of Synthetic Methods for Formylthiazole Derivatives

Method Precursor Reagents Advantages Disadvantages
Oxidation 4-methyl-5-(hydroxymethyl)thiazole MnO₂, CrO₃, or NaOCl Readily available precursors Use of heavy metal oxidants, environmental concerns
Reduction 4-methylthiazole-5-carboxylic ester LiAlH₄, NaBH₄, or Red-Al High conversion Expensive and hazardous reducing agents

| Catalytic Hydrogenation | 4-methylthiazole-5-carboxylic acid chloride | H₂, Pd/BaSO₄ | High yield, eco-friendly, scalable | Requires preparation of acid chloride |

This table is generated based on data for the analogous compound 4-methyl-5-formylthiazole.

Exploration of Stereoselective Syntheses

The planar nature of the thiazole ring itself is achiral, but its incorporation into larger molecules as a substituent allows for the creation of chiral centers. The exploration of stereoselective syntheses involving thiazole-containing scaffolds is a burgeoning field. Research has demonstrated the successful use of thiazole-appended molecules in asymmetric reactions, such as the [3+2] cycloaddition reactions to generate complex heterocyclic systems like dispiro-oxindolopyrrolizidines. mdpi.com In such syntheses, the reaction of isatin derivatives with thiazolidine-4-carboxylic acid generates an azomethine ylide intermediate, which then reacts stereoselectively with a chalcone bearing a thiazole motif. mdpi.com

Future work on 4-formyl-1,3-thiazole-2-carbonitrile will likely involve using the formyl group as a handle for asymmetric transformations, such as stereoselective aldol (B89426) reactions, reductions, or additions, to introduce chirality and build enantiomerically pure products for applications in medicinal chemistry and materials science.

Integration into Advanced Catalytic Systems

The nitrogen and sulfur atoms within the thiazole ring can act as ligands, coordinating with metal centers to form catalytically active complexes. Research has shown that novel thiazole-based ligands can be used to prepare powerful metal complexes, such as with Palladium(II), that serve as highly efficient catalysts. acs.orgnih.gov These thiazole-Pd(II) complexes have been successfully employed in the synthesis of pyrazole-4-carbonitrile derivatives via multi-component reactions under ultrasonic irradiation, offering high yields in short reaction times. acs.orgnih.gov

The specific structure of this compound, with its multiple coordination sites (thiazole nitrogen, thiazole sulfur, nitrile nitrogen, and formyl oxygen), makes it a promising candidate for the design of novel multi-dentate ligands. Future research will focus on synthesizing and characterizing organometallic complexes of this compound and evaluating their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Design of Smart Materials Incorporating the Thiazole Scaffold

Thiazole-containing compounds are increasingly recognized for their utility in materials science, particularly in the field of organic electronics. The thiazole ring is an electron-deficient system, a desirable property for n-type organic semiconductor materials used in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). The presence of both formyl and nitrile groups on the this compound scaffold further enhances its electron-accepting properties.

This compound can serve as a versatile building block for constructing larger conjugated molecules and polymers. The formyl group can be readily transformed through Knoevenagel or Wittig-type reactions to extend the π-conjugation, a key strategy for tuning the optical and electronic properties of materials. Future directions include the synthesis of novel dyes, fluorescent probes, and polymeric materials derived from this compound for applications in organic light-emitting diodes (OLEDs), sensors, and photocatalysis.

Mechanistic Studies of Complex Reactions Involving the Compound

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For thiazole derivatives, mechanistic studies often focus on elucidating the pathways of their formation or subsequent reactions. For example, detailed studies have been conducted on the formation of the related thiazolidine ring from aldehydes and cysteamine, proposing mechanisms involving carbocation stabilization by buffers and subsequent cyclization. nih.govnih.gov

The bifunctional nature of this compound allows for complex and competing reaction pathways. Mechanistic investigations will be essential to understand the chemoselectivity of reactions involving either the formyl or the nitrile group. Future research using computational tools like Density Functional Theory (DFT) alongside experimental kinetic studies will be vital to map the reaction coordinates, identify key intermediates and transition states, and ultimately control the outcomes of complex transformations involving this versatile building block. nih.gov

Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly guiding synthetic organic chemistry. For thiazole synthesis, this translates to the development of methods that reduce waste, avoid hazardous solvents, and utilize renewable resources and energy-efficient conditions. researchgate.netbohrium.com

Significant progress has been made in the green synthesis of thiazoles using techniques such as:

Microwave and Ultrasonic Irradiation: These methods accelerate reaction rates, often leading to higher yields and cleaner products in shorter times. bepls.commdpi.com

Green Catalysts: The use of biodegradable and recyclable catalysts, such as chitosan-based hydrogels, provides an eco-friendly alternative to traditional acid or base catalysts. mdpi.commdpi.com

Green Solvents: Replacing volatile organic compounds (VOCs) with environmentally benign solvents like water or polyethylene glycol (PEG) significantly reduces the environmental impact of the synthesis. bepls.com

Future efforts will aim to apply these green principles specifically to the synthesis of this compound, developing protocols that are not only efficient but also sustainable.

Table 2: Green Chemistry Approaches in Thiazole Synthesis

Technique Catalyst/Solvent Key Advantages
Ultrasonic Irradiation Chitosan Hydrogel Mild conditions, reduced reaction times, high yields, recyclable catalyst. mdpi.com
Microwave Irradiation Acetic Acid / Ethanol (B145695) Rapid synthesis, solvent and catalyst-free options available. bepls.com
Catalyst-Free Synthesis PEG-400 Simple, rapid, excellent yields, avoids metal catalysts. bepls.com

| Aqueous Synthesis | Water | Environmentally benign, high-yielding for specific substrates. bepls.com |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The thiazole moiety is a well-known pharmacophore found in numerous biologically active compounds and approved drugs. nih.govpharmaguideline.com Thiazole derivatives exhibit a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egnih.gov The unique substitution pattern of this compound makes it an attractive starting point for medicinal chemistry campaigns. The formyl and nitrile groups can be readily converted into a diverse array of other functional groups and heterocyclic rings, enabling the creation of large libraries of novel compounds for biological screening.

The intersection of organic synthesis with computational chemistry, chemical biology, and materials science will drive the future of research on this compound. Molecular docking studies can predict the binding of its derivatives to biological targets, guiding rational drug design. mdpi.comnih.gov Concurrently, its integration into polymers and conjugated systems will continue to be a fruitful area of collaboration between synthetic chemists and materials scientists.

Q & A

Q. What are the common synthetic routes for preparing 4-formyl-1,3-thiazole-2-carbonitrile?

The synthesis of this compound typically involves functionalization of the thiazole core. A plausible route includes:

  • Step 1 : Preparation of 1,3-thiazole-2-carbonitrile via cyclization of thiourea derivatives with α-halonitriles.
  • Step 2 : Selective formylation at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) or directed lithiation followed by formyl chloride quenching .
  • Validation : Purity is confirmed via HPLC, and structural integrity is verified by 1H NMR^{1}\text{H NMR} (e.g., formyl proton resonance at δ ~9.8–10.2 ppm) and IR (C≡N stretch ~2200–2250 cm⁻¹) .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

  • Unit cell dimensions : Monoclinic system (e.g., P21/nP2_1/n space group) with lattice parameters a=3.7924a = 3.7924 Å, b=19.8932b = 19.8932 Å, c=6.3155c = 6.3155 Å for analogous thiazole derivatives .
  • Intermolecular interactions : C–H⋯N hydrogen bonds and π–π stacking stabilize the crystal lattice, as observed in related nitrile-substituted thiazoles .
  • Data deposition : Crystallographic data are archived in repositories like the Cambridge Structural Database (CCDC 2128844) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

A multi-technique approach is used:

  • 1H NMR^{1}\text{H NMR} : Identifies the formyl proton (δ ~9.8–10.2 ppm) and thiazole ring protons (δ ~7.5–8.5 ppm) .
  • IR spectroscopy : Detects C≡N (2250 cm⁻¹) and C=O (1700 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/zm/z 152.0243 for C₅H₃N₂OS) .
  • XRD : Validates molecular packing and bond lengths .

Advanced Questions

Q. How can researchers design experiments to introduce formyl groups at specific positions on the thiazole ring?

Position-selective formylation requires controlled reaction conditions:

  • Directed metalation : Use LDA (lithium diisopropylamide) at low temperatures (–78°C) to deprotonate the 4-position, followed by quenching with DMF or ethyl formate .
  • Protecting group strategy : Temporarily block reactive sites (e.g., nitrile group) with trimethylsilyl chloride before formylation .
  • Validation : Monitor regioselectivity via 13C NMR^{13}\text{C NMR} (carbonyl carbon at δ ~190–200 ppm) and LC-MS .

Q. What strategies are used to resolve contradictions in spectroscopic data for thiazole derivatives?

Contradictions in spectral data (e.g., shifted NMR peaks or inconsistent MS fragments) are addressed by:

  • Cross-validation : Compare data across multiple techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC for carbon-proton correlation) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental observations .
  • Sample purity checks : Eliminate solvent or impurity effects via recrystallization or preparative TLC .

Q. How does the electronic environment of the thiazole ring influence the reactivity of the formyl and nitrile groups?

The electron-withdrawing nitrile group enhances electrophilicity at the formyl position:

  • Resonance effects : The thiazole’s aromaticity directs electrophilic substitution to the 4-position .
  • Reactivity studies : Nitrile groups stabilize intermediates in nucleophilic additions (e.g., condensation with hydrazines to form hydrazones) .
  • Kinetic analysis : Monitor reaction rates under varying pH or solvent polarities to assess electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.